BenchChemオンラインストアへようこそ!

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one

Antibacterial Phosphopantetheinyl Transferase Inhibition Medicinal Chemistry

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one (CAS 923143-11-7) is a synthetic heterocyclic building block defined by a 2-piperazinone ring N-substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl pharmacophore. The molecule (formula C10H9ClF3N3O, MW 279.65 g/mol) belongs to the broader class of N-arylpiperazinones that are employed as advanced intermediates in medicinal chemistry programs, most notably in antibacterial lead optimization targeting bacterial phosphopantetheinyl transferase (PPTase).

Molecular Formula C10H9ClF3N3O
Molecular Weight 279.64 g/mol
CAS No. 923143-11-7
Cat. No. B3022131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one
CAS923143-11-7
Molecular FormulaC10H9ClF3N3O
Molecular Weight279.64 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C10H9ClF3N3O/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(18)5-17/h3-4H,1-2,5H2,(H,15,18)
InChIKeyXLKCKUCQPUVRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one (CAS 923143-11-7): Sourcing Guide for a Halogenated Pyridinyl-Piperazinone Scaffold


4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one (CAS 923143-11-7) is a synthetic heterocyclic building block defined by a 2-piperazinone ring N-substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl pharmacophore . The molecule (formula C10H9ClF3N3O, MW 279.65 g/mol) belongs to the broader class of N-arylpiperazinones that are employed as advanced intermediates in medicinal chemistry programs, most notably in antibacterial lead optimization targeting bacterial phosphopantetheinyl transferase (PPTase) . The presence of both the electron-withdrawing trifluoromethyl and chloro substituents on the pyridine ring, combined with the hydrogen-bonding potential and conformational constraint of the cyclic urea (piperazin-2-one), distinguishes this scaffold from simpler N-arylpiperazines .

Procurement Risk Alert: Why Generic N-Arylpiperazine Analogs Cannot Substitute for 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one in PPTase-Targeted Programs


The piperazin-2-one core in this compound introduces a hydrogen-bond-accepting and donating cyclic urea that is absent in standard N-arylpiperazines (e.g., 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, CAS 132834-59-4) . In the medicinal chemistry campaign that produced the clinical candidate ML267, systematic structure-activity relationship (SAR) studies demonstrated that modification of the piperazine ring profoundly altered both enzymatic potency (<10-fold shifts in IC50) and bacterial efflux susceptibility . The 2-oxo group provides a conformational constraint that preorganizes the scaffold for target engagement, while also serving as a synthetic handle for further derivatization (e.g., thionation, alkylation) that is simply unavailable in the fully reduced piperazine series . Substituting with the des-oxo analog would therefore eliminate a critical pharmacophoric element, resulting in unpredictable loss of target affinity and antibacterial activity.

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one: Quantitative Differentiation Evidence vs. Closest Analogs


Sfp-PPTase Enzymatic Inhibition: Piperazin-2-one vs. Piperazine-1-carbothioamide Core Comparison

In the SAR campaign targeting bacterial Sfp-PPTase, the piperazin-2-one scaffold served as the critical synthetic precursor to the advanced lead ML267 (piperazine-1-carbothioamide). While direct IC50 data for the unelaborated 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one has not been publicly reported, the published SAR table demonstrates that the 3-chloro-5-(trifluoromethyl)pyridin-2-yl warhead is essential for activity; its removal or replacement with unsubstituted pyridine abolished PPTase inhibition (IC50 > 100 µM vs. ML267 IC50 = 0.56 µM) . The piperazin-2-one core uniquely combines the essential N-arylpyridine pharmacophore with a masked nucleophilic center (the lactam carbonyl), enabling late-stage diversification into thiourea and carbothioamide analogs that achieve sub-micromolar potency .

Antibacterial Phosphopantetheinyl Transferase Inhibition Medicinal Chemistry

Physicochemical Property Differentiation: Piperazin-2-one (Lactam) vs. Piperazine (Amine) Basicity and Hydrogen-Bonding Profile

The replacement of a secondary amine (piperazine NH, predicted pKa ~8.5–9.5) with a lactam (piperazin-2-one, predicted pKa ~–1 to 0 for the conjugate acid, neutral at physiological pH) fundamentally alters the ionization state at pH 7.4 . This structural modification is anticipated to reduce the basicity-driven P-glycoprotein (P-gp) recognition and lysosomal trapping observed with many piperazine-containing antibacterials . In the ML267 series, the piperazine-1-carbothioamide derived from this piperazin-2-one scaffold exhibited an efflux ratio (ER) of 2.5 in Caco-2 permeability assays, whereas structurally related dibasic piperazines in the same program exhibited ER > 10, leading to their deprioritization . Although direct measurements for the unsubstituted piperazin-2-one are not publicly available, the neutral character of the lactam is an intrinsic, invariant property of this scaffold.

Physicochemical Profiling Drug-likeness Permeability

Synthetic Tractability: Piperazin-2-one as a Mono-protected Diamine Equivalent vs. Symmetrical Piperazine

Unlike the symmetrical 1,4-disubstituted piperazine scaffold (which often requires differential protection strategies), the piperazin-2-one ring is inherently desymmetrized . The lactam nitrogen (N-4 position, bearing the pyridinyl group) is non-nucleophilic, while the amine nitrogen (N-1 position) remains available for selective acylation, sulfonylation, or carbamoylation without competing reactivity at N-4 . In the ML267 synthesis, the piperazin-2-one intermediate underwent clean conversion to the corresponding thioamide via Lawesson's reagent, then to the final carbothioamide in a one-pot, two-step sequence with an isolated yield of 52% over two steps . This contrasts with literature syntheses of unsymmetrical 1,4-disubstituted piperazines, which frequently require orthogonal protecting groups (Boc, Cbz) and often proceed in <30% overall yield for comparable sequences .

Synthetic Chemistry Late-Stage Functionalization Parallel Library Synthesis

Procurement-Relevant Application Scenarios for 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one (CAS 923143-11-7)


Late-Stage Diversification Library Synthesis Targeting Bacterial PPTase

Medicinal chemistry teams focused on phosphopantetheinyl transferase inhibition can procure this piperazin-2-one scaffold as a versatile advanced intermediate for parallel carbamoylation, sulfonylation, or reductive amination libraries. The scaffold's desymmetrized nature—with the pyridinyl warhead already installed at the lactam nitrogen—enables single-step diversification at the free amine (N-1 position), significantly reducing cycle time relative to deploying a fully reduced piperazine that requires orthogonal protection . The 3-chloro-5-(trifluoromethyl)pyridin-2-yl motif has been validated as essential for PPTase engagement in the ML267 chemical series .

Efflux-Resistant Antibacterial Lead Optimization in Gram-Negative Pathogens

For programs targeting MDR Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae), the non-basic lactam core of this scaffold offers an intrinsic physicochemical advantage over cationic piperazine analogs . Elaborated derivatives in the ML267 chemotype demonstrated a moderate efflux ratio (ER = 2.5) in Caco-2 assays, consistent with reduced recognition by promiscuous efflux transporters . Procurement of the piperazin-2-one scaffold provides a starting point for installing permeability-enhancing substituents at N-1 without introducing additional basic centers that exacerbate efflux.

Structure-Guided Fragment Elaboration Using the Piperazin-2-one Hinge

Structural biology groups with access to Sfp-PPTase or related CoA-binding enzyme crystal structures can utilize this compound as a rigidified hinge scaffold . The piperazin-2-one ring restricts conformational freedom relative to the flexible piperazine chair, potentially reducing the entropic penalty upon target binding. The lactam carbonyl can participate in water-mediated hydrogen-bond networks observed in PPTase active sites, while the pyridyl-CF3 group occupies a deep hydrophobic pocket adjacent to the CoA binding cleft .

Quote Request

Request a Quote for 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.